L-Quebrachitol

Description

L-Quebrachitol has been reported in Artemisia gmelinii, Mandevilla martiana, and other organisms with data available.

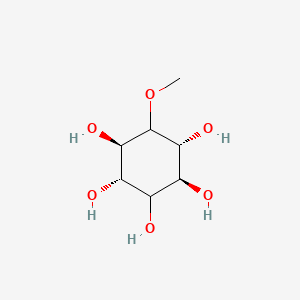

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MBXCVVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029528, DTXSID80957028 | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 3564-07-6 | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUEBRACHITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of L-Quebrachitol: A Technical Guide for Researchers

Abstract

L-Quebrachitol, a naturally occurring, optically active cyclitol (2-O-methyl-L-chiro-inositol), has garnered significant interest within the scientific community for its potential applications in drug development and as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the natural sources of L-Quebrachitol, presenting quantitative data on its abundance, detailed experimental protocols for its extraction and isolation, and a visualization of its biosynthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

L-Quebrachitol was first isolated in 1887 by Tanret from the bark of the Aspidosperma quebracho-blanco tree.[1] It is a monomethyl ether of L-inositol and exists as a white, crystalline powder.[2][3] Its unique chemical structure and chirality make it a versatile precursor for the synthesis of various bioactive compounds and inositol derivatives.[1][4] This guide focuses on the natural distribution of L-Quebrachitol, providing a foundation for its sourcing and utilization in research and development.

Natural Sources of L-Quebrachitol

L-Quebrachitol is found across a diverse range of plant species. The most significant and commercially viable source is the latex of the rubber tree, Hevea brasiliensis.[2][4][5] It is also present in the bark of the quebracho tree (Aspidosperma quebracho and Schinopsis lorentzii).[1][5][6][7][8]

Other notable plant sources include:

-

Sapindaceae Family: This family is a rich source of L-Quebrachitol. It is found in significant quantities in Allophylus edulis[1][3][4][9], Litchi chinensis (litchi)[10][11], Dimocarpus longan (longan)[10], Paullinia pinnata[1][3][12], and Sapindus rarak.[3][4]

-

Artemisia afra [3]

-

Cardiospermum halicacabum [3]

Quantitative Analysis of L-Quebrachitol in Natural Sources

The concentration of L-Quebrachitol can vary significantly depending on the plant species, the specific tissue, and even the cultivar. The following table summarizes the available quantitative data.

| Natural Source | Plant Part/Material | Concentration/Yield of L-Quebrachitol | Reference(s) |

| Hevea brasiliensis (Rubber Tree) | Latex Serum (aqueous phase) | ~1.2% (w/v) | [4] |

| Hevea brasiliensis (Rubber Tree) | Latex Serum (aqueous phase) | 2% | [3] |

| Hevea brasiliensis (Rubber Tree) | Skim Latex | 1.5% | [14] |

| Hevea brasiliensis (Rubber Tree) | Solid Serum from Skim Latex | 2-3% by weight | [14] |

| Hevea brasiliensis (Clone RRII 430) | Latex Serum (from centrifugation) | 1.4% (highest recovery) | [15] |

| Litchi chinensis (Litchi) | Mature Leaves | ~50% of soluble sugars | [10][11] |

| Litchi chinensis (Litchi) | Phloem Exudate | ~40% of total sugars | [10][11] |

Experimental Protocols for Extraction and Isolation

Several methodologies have been developed for the extraction and purification of L-Quebrachitol from its natural sources, primarily focusing on the latex of Hevea brasiliensis.

Method 1: Extraction from Rubber Latex Serum using Methanol

This method is based on a patented process for recovering L-Quebrachitol from concentrated or pulverized rubber latex serum.[2]

Protocol:

-

Preparation of Serum: Concentrate rubber latex serum and then spray-dry to obtain a solid material.[2]

-

Extraction: Dissolve the dry solid in methanol (reagent grade) with stirring. A typical ratio is 750 ml of methanol per 100 g of the solid. The extraction is carried out at a temperature between -20°C and +40°C.[2]

-

Filtration: Filter the solution to remove insoluble matter, yielding a reddish-brown filtrate.[2]

-

Concentration: Concentrate the filtrate in vacuo.[2]

-

Crystallization: Allow the concentrate to stand, typically overnight at room temperature, to facilitate the growth of L-Quebrachitol crystals.[2]

-

Collection: Filter and collect the deposited crystals. The reported yield is approximately 15 g of L-Quebrachitol from 100 g of the starting serum product.[2]

-

Recrystallization (Optional): To achieve higher purity, the collected crystals can be recrystallized to remove residual inorganic ions and other impurities.[2]

Method 2: Extraction and Purification using a Water-Alcoholic Mixture and Chromatography

This patented process outlines a multi-step procedure for obtaining highly pure L-Quebrachitol.[16]

Protocol:

-

Serum Extraction: Extract the serum from natural rubber latex using a water-alcoholic mixture.[16]

-

Concentration: Boil the extracted serum to reduce its volume.[16]

-

Deproteination: Add an organic solvent (e.g., 50% acetone at 4°C) to the boiled serum to precipitate proteins.[16]

-

Filtration: Filter the deproteinated serum to remove extraneous matter.[16]

-

Evaporation: Heat the filtrate to evaporate the solvent and obtain a residue.[16]

-

Column Chromatography (Silica Gel): Dissolve the residue in an organic solvent and pass it through a silica gel column to remove lipids and related impurities. Collect the eluate.[16]

-

Evaporation and Ion Exchange: Evaporate the eluate by heating. Dissolve the resulting solid in water and pass the solution through an ion-exchange resin.[16]

-

Crystallization: The final eluate can be directly evaporated, or redissolved in water followed by heating and cooling to induce the crystallization of pure L-Quebrachitol.[16]

Method 3: Large-Scale Extraction using Membrane Separation Technology

This modern approach is suitable for industrial-scale production of L-Quebrachitol from rubber factory wastewater or serum.[17]

Protocol:

-

Source Material: The optimal starting material is the serum collected by squeezing the latex coagulum.[17]

-

Microfiltration (MF): Pass the serum through a microfiltration membrane to remove larger suspended particles.[17]

-

Ultrafiltration (UF): Subject the microfiltrate to two stages of ultrafiltration to remove the majority of organic impurities like proteins.[17]

-

Nanofiltration (NF): Concentrate the resulting ultrafiltrate using a nanofiltration membrane. This step also allows for washing the product twice to remove smaller impurities.[17]

-

Crystallization: Induce crystallization from the concentrated and purified solution to obtain L-Quebrachitol with a purity of 99.20%.[17]

Biosynthesis of L-Quebrachitol

The biosynthesis of L-Quebrachitol initiates from myo-inositol, a common sugar alcohol in plants. Two distinct pathways have been elucidated in different plant species.

Biosynthetic Pathway in Litchi chinensis

In litchi, the biosynthesis of L-Quebrachitol proceeds through the methylation of myo-inositol to form bornesitol, which is then epimerized.[10][11]

Caption: Biosynthesis of L-Quebrachitol in Litchi chinensis.

Biosynthetic Pathway in Hevea brasiliensis

In the rubber tree, the synthesis of L-Quebrachitol is believed to occur almost exclusively via an L-inositol mediated pathway.[18]

References

- 1. Quebrachitol - Wikipedia [en.wikipedia.org]

- 2. US5041689A - Method of recovering L-quebrachitol from rubber latex serums - Google Patents [patents.google.com]

- 3. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Quebrachitol | 642-38-6 | FQ02486 | Biosynth [biosynth.com]

- 6. naturaldyestore.com [naturaldyestore.com]

- 7. Quebracho extracts | Leather | Silvateam [silvateam.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. First record of L-quebrachitol in Allophylus edulis (Sapindaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of quebrachitol, a transportable photosynthate, in Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. L-Quebrachitol | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. More Values of L-Quebrachitol from Skim Natural Rubber Latex | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. A Process For Obtaining Pure L Quebrachitol From Rubber Latex Serum [quickcompany.in]

- 17. researchgate.net [researchgate.net]

- 18. Lembaga Getah Malaysia [rios.lgm.gov.my]

L-Quebrachitol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical and stereochemical properties of L-Quebrachitol. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a discussion of its role in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

L-Quebrachitol is a monomethyl ether of L-chiro-inositol.[1] Its systematic IUPAC name is (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[2][3] The molecule possesses a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups in space, its stereochemistry, is crucial to its biological activity and its utility as a chiral building block in organic synthesis.[4][5]

The absolute configuration of L-Quebrachitol is defined by the specific spatial orientation of its chiral centers. The "L" designation in its name refers to the configuration of the chiral carbon furthest from the highest priority functional group, following the conventions of carbohydrate chemistry.[2]

dot

Caption: Chemical structure of L-Quebrachitol.

Physicochemical Properties

A summary of the key physicochemical properties of L-Quebrachitol is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 642-38-6 | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 190-198 °C | [7] |

| Solubility | Soluble in water (674 g/L at 25 °C), DMSO, and ethanol.[6][8] | [6][8] |

| Optical Rotation [α]D | -80.2° (c=1, H₂O) | [9] |

Experimental Protocols

Isolation and Purification of L-Quebrachitol from Hevea brasiliensis Latex

L-Quebrachitol is abundantly found in the serum of rubber latex from the Hevea brasiliensis tree.[6][10] The following protocol outlines a common method for its isolation and purification.

Materials:

-

Fresh Hevea brasiliensis latex serum

-

Methanol

-

Ethanol

-

Activated carbon

-

Ion-exchange resin (e.g., Amberlite IR-120)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

-

Crystallization dish

Protocol:

-

Extraction:

-

Concentrate the fresh latex serum by evaporation under reduced pressure to about one-third of its original volume.[4]

-

Add methanol to the concentrated serum (e.g., 5 volumes of methanol to 1 volume of concentrate) and stir for several hours at room temperature to precipitate proteins and other macromolecules.[4]

-

Filter the mixture to remove the precipitate. The filtrate contains L-Quebrachitol.

-

-

Decolorization and Ion Exchange:

-

Treat the filtrate with activated carbon (e.g., 1-2% w/v) and stir for 1-2 hours to remove colored impurities.

-

Filter the solution to remove the activated carbon.

-

Pass the decolorized filtrate through a column packed with a cation-exchange resin to remove metal ions and other cationic impurities.[11]

-

-

Crystallization:

-

Concentrate the eluate from the ion-exchange column using a rotary evaporator until a syrupy consistency is achieved.

-

Add ethanol to the syrup and heat gently to dissolve the solids.

-

Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.[4]

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Recrystallization (for higher purity):

-

Dissolve the crude crystals in a minimal amount of hot water.

-

Add ethanol until the solution becomes slightly turbid.

-

Cool the solution as described in step 3.3 to obtain pure crystals of L-Quebrachitol.

-

dot

Caption: Workflow for the isolation of L-Quebrachitol.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified L-Quebrachitol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation and Parameters (Typical):

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

Expected Chemical Shifts (in D₂O):

-

¹H NMR (δ, ppm): 3.3-4.2 (complex multiplet, ring protons), ~3.5 (s, 3H, -OCH₃).[12]

-

¹³C NMR (δ, ppm): ~60-85 (ring carbons), ~60 (-OCH₃).[12]

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of L-Quebrachitol with dry potassium bromide and pressing it into a thin disk.[1] Alternatively, a Nujol mull can be prepared.[13]

Instrumentation and Parameters (Typical):

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Expected Absorptions (cm⁻¹):

-

~3400 (broad): O-H stretching vibrations of the hydroxyl groups.[14]

-

~2900: C-H stretching vibrations of the cyclohexane ring and methoxy group.[14]

-

~1100: C-O stretching vibrations.[14]

Sample Preparation:

-

Dissolve a small amount of L-Quebrachitol in a suitable solvent (e.g., methanol, water) for electrospray ionization (ESI).

Instrumentation and Parameters (Typical):

-

Instrument: Mass spectrometer equipped with an ESI source.

-

Ionization mode: Positive or negative ion mode.

-

Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Expected Ions:

-

Positive ion mode: [M+H]⁺ (m/z 195.08), [M+Na]⁺ (m/z 217.07).[15]

-

Negative ion mode: [M-H]⁻ (m/z 193.07).[15]

Role in Signaling Pathways: Wnt/β-catenin Pathway

Recent studies have highlighted the role of L-Quebrachitol in modulating cellular signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for osteoblastogenesis (bone formation).[5][16][17]

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, consisting of a Frizzled (Fzd) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[18][19] In the "off" state (absence of Wnt), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[20] This keeps cytoplasmic β-catenin levels low.

Upon Wnt binding ("on" state), the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[4] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby activating the expression of target genes involved in cell proliferation and differentiation.[18][19]

L-Quebrachitol has been shown to promote osteoblastogenesis by upregulating the expression of key components of the Wnt/β-catenin signaling pathway, including LRP5, β-catenin, and Wnt5a.[5] This suggests that L-Quebrachitol may act as an activator of this pathway, contributing to its potential therapeutic effects in bone health.

dot

Caption: Role of L-Quebrachitol in the Wnt/β-catenin signaling pathway.

Conclusion

L-Quebrachitol is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its physicochemical properties make it amenable to various laboratory manipulations, and established protocols allow for its efficient isolation and purification. The detailed spectroscopic data provides a clear fingerprint for its identification and characterization. Furthermore, its emerging role in modulating key signaling pathways, such as the Wnt/β-catenin pathway, underscores its potential as a lead compound in drug discovery, particularly in the context of bone-related disorders. This technical guide provides a solid foundation for further research and development involving this promising molecule.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. L-Quebrachitol | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. metrohm.com [metrohm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. l-Quebrachitol Promotes the Proliferation, Differentiation, and Mineralization of MC3T3-E1 Cells: Involvement of the BMP-2/Runx2/MAPK/Wnt/β-Catenin Signaling Pathway. - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. l-Quebrachitol Promotes the Proliferation, Differentiation, and Mineralization of MC3T3-E1 Cells: Involvement of the BMP-2/Runx2/MAPK/Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Crystalline L-Quebrachitol

Abstract: This document provides a comprehensive overview of the physicochemical properties of crystalline L-Quebrachitol (2-O-methyl-l-inositol), a naturally occurring cyclitol of significant interest to the pharmaceutical industry. It serves as a technical guide for researchers, scientists, and drug development professionals, detailing crystallographic, spectroscopic, and thermal properties. This guide includes structured data tables for easy reference, detailed experimental protocols for key analytical techniques, and visualizations of workflows and relevant biological pathways to contextualize its significance.

Introduction

L-Quebrachitol is an optically active cyclic polyol found in various natural sources, most notably in the serum of latex from the rubber tree (Hevea brasiliensis), but also in plants like Cannabis sativa and sea buckthorn.[1][2] Its unique chiral structure makes it a valuable starting material and versatile building block for the synthesis of complex, bioactive molecules and chiral drugs with potential applications in treating diabetes, cancer, and inflammatory conditions.[3][4][5] A thorough understanding of its solid-state and physicochemical properties is critical for its isolation, purification, and utilization in drug discovery and development.

Physical and Chemical Properties

L-Quebrachitol presents as a white, crystalline solid.[2][5] It is highly soluble in water and polar organic solvents like boiling alcohol and pyridine, but insoluble in non-polar solvents such as ether.[1][2] Its sweetening property is reported to be approximately half that of sucrose.[2]

Table 1: General Physicochemical Properties of L-Quebrachitol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [2][6] |

| Molar Mass | 194.18 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 184.5 °C - 198 °C | [1][2][7] |

| Boiling Point | ~210 °C (in vacuum) | [1] |

| IUPAC Name | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | [6] |

| Water Solubility | 38 g / 100 g saturated solution (0 °C) 70 g / 100 g saturated solution (100 °C) | [1] |

| Other Solubilities | Soluble in DMSO, dimethyl formamide, boiling alcohol, acetic acid, pyridine; Insoluble in ether. | [1][2] |

| Refractive Index | nα = 1.546, nβ = 1.552, nν = 1.572 | [1] |

Crystallographic Properties

Single-crystal X-ray diffraction studies have definitively established the structure of L-Quebrachitol. It crystallizes in a monoclinic system with the space group P2₁, containing two molecules per unit cell.[1][3][8] The cyclohexane ring adopts a stable chair conformation, with the majority of its bulky hydroxyl and methoxy pendent groups occupying equatorial positions.[3][8] The crystal structure is further stabilized by an extensive network of intermolecular hydrogen bonds.[3][8]

Table 2: Crystallographic Data for L-Quebrachitol

| Parameter | Value (Dowd et al., 2002)[3][8] | Value (Huang et al., 1994)[3][8] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a | 6.6289(4) Å | 6.702(4) Å |

| b | 7.1895(4) Å | 7.207(4) Å |

| c | 8.6843(5) Å | 8.758(5) Å |

| β | 90.5690(10)° | 90.24(5)° |

| Z | 2 | 2 |

Spectroscopic and Thermal Analysis Data

The molecular structure of L-Quebrachitol has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][8] Thermal analysis provides insights into its stability and phase behavior. Differential Scanning Calorimetry (DSC) has been used to confirm its melting point.[7]

Table 3: Spectroscopic and Thermal Analysis Data for L-Quebrachitol

| Analysis Technique | Observation | Reference |

| Mass Spectrometry (LC-MS) | m/z 179.03 [M-H]⁻ in negative ionization mode | [8][9] |

| ¹H-NMR | Confirms highly pure structure with distinct peaks for methine and methoxy protons. | [7] |

| ¹³C-NMR | Used alongside ¹H-NMR to confirm structural assignments. | [3] |

| Infrared (IR) Spectroscopy | Confirms the presence of hydroxyl (O-H) and methoxy (C-O) functional groups. | [3][8] |

| Differential Scanning Calorimetry (DSC) | Melting point observed at 184.5 °C. | [7] |

Experimental Methodologies

The characterization of L-Quebrachitol relies on a suite of standard analytical techniques.

L-Quebrachitol is primarily isolated from the serum of Hevea brasiliensis latex, which is a byproduct of the natural rubber industry.[1][10] A common laboratory and pilot-scale method involves solvent extraction followed by crystallization.[7][8] An advanced approach utilizes membrane filtration to remove impurities before concentration and crystallization, yielding a product with very high purity (99.20%).[3][8]

Single-crystal XRD is the definitive method for determining the three-dimensional atomic structure of crystalline compounds.

-

Crystal Selection: A high-quality, single crystal of L-Quebrachitol is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern (reflections) is recorded by a detector at various angles.[11] Low-temperature data collection is often employed to reduce thermal vibrations and improve resolution.[3]

-

Structure Solution: The positions of the reflections are used to determine the unit cell dimensions. The intensities are used to determine the arrangement of atoms within the unit cell, revealing bond lengths and angles.[11][12]

Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) characterize material properties as a function of temperature.[13][14]

-

Sample Preparation: A small, accurately weighed amount of crystalline L-Quebrachitol (typically 1-10 mg) is placed into a crucible (e.g., aluminum or alumina).[15][16]

-

Measurement: The sample crucible and an empty reference crucible are placed in a furnace. The temperature is ramped at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition:

-

DSC: Measures the difference in heat flow required to maintain the sample and reference at the same temperature, revealing thermal events like melting (endotherm) or crystallization (exotherm).[13]

-

TGA: Measures the change in sample mass over time as the temperature changes, indicating thermal stability and decomposition profiles.[17]

-

References

- 1. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quebrachitol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterisation of L-quebrachitol from rubber factory wastewater | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. L-Quebrachitol | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5041689A - Method of recovering L-quebrachitol from rubber latex serums - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. sciencegate.app [sciencegate.app]

- 13. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 14. madisongroup.com [madisongroup.com]

- 15. mse.ucr.edu [mse.ucr.edu]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Screening of L-Quebrachitol for Novel Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl ether of L-inositol, has garnered significant scientific interest due to its diverse and promising biological activities.[1][2] This technical guide provides a comprehensive overview of the current research on L-Quebrachitol, focusing on its novel biological functions and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science, facilitating further investigation into the therapeutic potential of this multifaceted compound. This document summarizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to support ongoing and future research endeavors.

Biological Activities of L-Quebrachitol

L-Quebrachitol has demonstrated a wide spectrum of biological activities, positioning it as a compelling candidate for the development of novel therapeutics. Its effects span across bone metabolism, neurological disorders, cancer, and metabolic diseases. The multifaceted nature of L-Quebrachitol is attributed to its ability to modulate various cellular signaling pathways.

Bone Metabolism

L-Quebrachitol exhibits a dual role in bone remodeling by promoting bone formation and inhibiting bone resorption.

-

Osteoblastogenesis: L-Quebrachitol has been shown to enhance the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells.[1][3] This pro-osteogenic effect is mediated through the upregulation of key signaling pathways, including Bone Morphogenetic Protein-2 (BMP-2), Runt-related transcription factor 2 (Runx2), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin.[1][3][4]

-

Inhibition of Osteoclastogenesis: Conversely, L-Quebrachitol suppresses the formation and activity of osteoclasts, the cells responsible for bone resorption.[5] This inhibitory effect is achieved by downregulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-mediated signaling pathway, a critical regulator of osteoclast differentiation.[5] Specifically, it inhibits the activation of NF-κB and the expression of key osteoclastogenic transcription factors such as c-Fos and NFATc1.[5]

Neuroprotection and Anti-convulsant Activity

L-Quebrachitol has shown significant neuroprotective and anti-convulsant properties in preclinical studies.

-

Neuroprotection: It has been demonstrated to protect neuronal cells from cytotoxicity induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[6][7] This protective effect is, at least in part, attributed to its antioxidant and free radical scavenging activities.[6][8]

-

Anti-convulsant Activity: In vivo studies using a pentylenetetrazol (PTZ)-induced seizure model in chicks have revealed that L-Quebrachitol can significantly prolong seizure latency and decrease the frequency of convulsions.[1][7] Molecular docking studies suggest a possible mechanism involving the modulation of voltage-gated sodium channels.[1][7]

Anti-Cancer Activity

Preliminary evidence suggests that L-Quebrachitol may possess anti-cancer properties. Studies have indicated its potential to inhibit the viability of certain cancer cell lines, such as human hepatocellular carcinoma (HepG2) cells.[1] Further research is warranted to fully elucidate its anti-neoplastic mechanisms.

Anti-Diabetic Potential

L-Quebrachitol is being investigated for its potential role in managing diabetes.[9][10][11] Its structural similarity to inositol, a molecule involved in insulin signaling pathways, suggests it may have insulin-mimetic properties.[2] Studies in animal models of type 2 diabetes have shown that L-quebrachitol may contribute to hypoglycemic effects and improve pancreas function.[10]

Antioxidant and Anti-inflammatory Properties

L-Quebrachitol exhibits antioxidant and anti-inflammatory activities, which likely contribute to its therapeutic effects in various disease models.[6][9][12] It has been shown to scavenge free radicals and may synergistically enhance the antioxidant properties of other molecules like glutathione.[12] Its anti-inflammatory effects are also an active area of investigation.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of L-Quebrachitol.

Table 1: In Vitro Efficacy of L-Quebrachitol

| Biological Activity | Cell Line | Assay | Concentration/Dose | Observed Effect | Reference(s) |

| Osteoblastogenesis | MC3T3-E1 | MTT Assay | 0.01 - 100 µg/mL | Increased cell viability | [13] |

| MC3T3-E1 | ALP Activity | 0.001 - 10 µg/mL | Enhanced alkaline phosphatase activity | [1] | |

| MC3T3-E1 | RT-qPCR | 0.001 - 10 µg/mL | Upregulated mRNA expression of BMP-2, Runx2, and osteogenesis markers | [1] | |

| Osteoclastogenesis Inhibition | RAW 264.7 | TRAP Staining | 0.05 nM - 60 µM | Dose-dependent inhibition of osteoclast formation | [5] |

| RAW 264.7 | Pit Formation Assay | Not specified | Reduced bone resorption area | [5] | |

| RAW 264.7 | Western Blot | 0.00005 - 60 µM | Reduced phosphorylation of NF-κB-P65 and expression of NFATc1 and c-Fos | [5] | |

| Neuroprotection | Rat Fetal Mesencephalic Cells | MTT Assay | 0.1 - 100 µg/mL | Protection against 6-OHDA-induced cell death | [7][8] |

| Anti-Cancer | HepG2 | Cell Viability Assay | 0 - 1.5 mg/mL | Decreased cell viability | [1] |

Table 2: In Vivo Efficacy of L-Quebrachitol

| Biological Activity | Animal Model | Dose | Route of Administration | Observed Effect | Reference(s) |

| Anti-convulsant | Chicks (PTZ-induced seizures) | 1, 5, and 10 mg/kg | Oral | Prolonged seizure latency and decreased convulsion frequency | [1][7] |

| Bone Health | Ovariectomized rats | 125 mg/kg | Not specified | Reduced weight gain, increased bone mineral density and bone calcium content | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on L-Quebrachitol.

Osteoblastogenesis Assay in MC3T3-E1 Cells

-

Cell Culture: Pre-osteoblastic MC3T3-E1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability (MTT Assay):

-

Seed MC3T3-E1 cells in a 96-well plate.

-

Treat cells with varying concentrations of L-Quebrachitol (e.g., 0.01-100 µg/mL) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Solubilize the formazan crystals with acidic isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

-

Alkaline Phosphatase (ALP) Activity:

-

Culture and treat MC3T3-E1 cells as described above.

-

Lyse the cells and measure the protein concentration using a BCA protein assay kit.

-

Determine ALP activity using a substrate solution containing p-nitrophenyl phosphate (pNPP).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from treated and untreated cells using a suitable kit.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR using specific primers for osteogenic marker genes (e.g., BMP-2, Runx2, ALP, Collagen Type I, Osteocalcin).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Osteoclastogenesis Inhibition Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophage cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Osteoclast Differentiation:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Induce osteoclast differentiation by treating the cells with RANKL (e.g., 20 ng/mL) and M-CSF (e.g., 20 ng/mL).

-

Concurrently treat with various concentrations of L-Quebrachitol (e.g., 0.05 nM - 60 µM).[5]

-

-

TRAP Staining:

-

After 5-7 days of culture, fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[5]

-

-

Pit Formation Assay:

-

Seed RAW 264.7 cells on bone-mimicking calcium phosphate-coated plates.

-

Induce osteoclast differentiation and treat with L-Quebrachitol as described above.

-

After 7-10 days, remove the cells and visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

-

-

Western Blot Analysis:

-

Culture and treat RAW 264.7 cells in 6-well plates.

-

Extract total protein using RIPA buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB-P65, NFATc1, c-Fos, and their total forms).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.[5]

-

Neuroprotection Assay against 6-OHDA-induced Cytotoxicity

-

Cell Culture: Rat fetal mesencephalic cells or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) are used.

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of L-Quebrachitol (e.g., 0.1-100 µg/mL) for a specified duration.[7][8]

-

Induce cytotoxicity by adding 6-hydroxydopamine (6-OHDA) (e.g., 200 µM).[7][8]

-

After incubation, assess cell viability using the MTT assay as described previously.

-

Anti-convulsant Activity in a PTZ-induced Seizure Model

-

Animal Model: Day-old chicks are commonly used.

-

Experimental Protocol:

-

Administer L-Quebrachitol orally at different doses (e.g., 1, 5, and 10 mg/kg).[1][7]

-

After a set period (e.g., 30 minutes), induce convulsions by intraperitoneal injection of pentylenetetrazol (PTZ) (e.g., 80 mg/kg).[1][7]

-

Observe the animals and record the latency to the first seizure and the frequency of convulsions over a defined observation period.

-

Anti-Cancer Cytotoxicity Assay in HepG2 Cells

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium such as DMEM with 10% FBS.

-

Cytotoxicity Assay (e.g., MTT or SRB assay):

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of L-Quebrachitol are mediated through the modulation of complex intracellular signaling cascades.

Caption: Signaling pathways modulated by L-Quebrachitol in bone metabolism.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.

Caption: A generalized workflow for in vitro screening of L-Quebrachitol.

Caption: A generalized workflow for in vivo anti-convulsant screening.

Conclusion and Future Directions

L-Quebrachitol has emerged as a promising natural compound with a diverse pharmacological profile. Its activities in promoting bone health, protecting neuronal cells, and potentially combating cancer and diabetes highlight its significant therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon.

Future research should focus on:

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by L-Quebrachitol.

-

In Vivo Efficacy: Expanding in vivo studies to various animal models of disease to validate the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening L-Quebrachitol derivatives to optimize its biological activities and pharmacokinetic properties.

-

Clinical Translation: Investigating the safety and efficacy of L-Quebrachitol in human clinical trials for relevant disease indications.

The continued exploration of L-Quebrachitol's novel biological activities holds great promise for the development of new and effective therapies for a range of human diseases.

References

- 1. L-quebrachitol Modulates the Anti-convulsant Effects of Carbamazepine Possibly Through Voltage-gated Sodium Channel Blocking Mechanism in Chicks: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. l-Quebrachitol Promotes the Proliferation, Differentiation, and Mineralization of MC3T3-E1 Cells: Involvement of the BMP-2/Runx2/MAPK/Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 7. Quebrachitol (2-O-methyl-L-inositol) attenuates 6-hydroxydopamine-induced cytotoxicity in rat fetal mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reframeDB [reframedb.org]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

L-Quebrachitol as a bioactive compound in traditional medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Quebrachitol is a naturally occurring, optically active cyclitol (a cyclic polyol) that has garnered significant interest in the scientific community for its diverse bioactive properties.[1][2][3] Chemically known as 2-O-methyl-L-chiro-inositol, this compound is found in various plants and has been traditionally used in folk medicine for conditions such as diabetes.[4][5] Its primary industrial source is the serum remaining after the coagulation of latex from the rubber tree, Hevea brasiliensis.[1][6] This technical guide provides a comprehensive overview of L-Quebrachitol, focusing on its chemical properties, bioactive potential, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

L-Quebrachitol is a white to off-white crystalline powder with a melting point of approximately 190-198 °C.[1] It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide.[1] The structural details and key identifiers of L-Quebrachitol are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | [1] |

| Other Names | L-(-)-Quebrachitol, 2-O-methyl-l-chiro-inositol | [1] |

| CAS Number | 642-38-6 | [1] |

| Chemical Formula | C₇H₁₄O₆ | [1] |

| Molar Mass | 194.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 190-198 °C | [1] |

| Solubility | Soluble in water, DMSO, dimethylformamide | [1] |

Bioactive Properties and Mechanisms of Action

L-Quebrachitol has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and bone-protective effects.

Anti-inflammatory and Gastroprotective Effects

L-Quebrachitol has demonstrated significant anti-inflammatory and gastroprotective properties. In a study investigating its effect on gastric lesions, L-Quebrachitol markedly attenuated ethanol-induced gastric damage in mice at oral doses of 12.5 and 25 mg/kg.[1] The gastroprotective mechanism appears to involve the modulation of endogenous prostaglandins and nitric oxide release.[1]

Furthermore, L-Quebrachitol has been shown to inhibit platelet-activating factor (PAF) receptor binding, a key process in inflammatory responses, with a reported IC50 value of 42.2 µM.[7]

A key anti-inflammatory mechanism of L-Quebrachitol involves the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This pathway is crucial in osteoclastogenesis, a process linked to inflammatory bone loss. L-Quebrachitol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the proto-oncogene c-Fos, which are critical downstream effectors of RANKL signaling.[8][9]

Anti-Cancer Activity

While L-Quebrachitol is reported to possess anti-cancer properties, specific quantitative data such as IC50 values against a broad range of cancer cell lines are not yet widely available in the reviewed literature.[10] However, its mechanism of action is thought to involve the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells and is often mediated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Bioactive compounds often trigger the intrinsic pathway by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Anti-Diabetic Potential

The traditional use of plants containing L-Quebrachitol for diabetes management has spurred research into its anti-diabetic properties.[4][5] As a derivative of inositol, L-Quebrachitol is structurally similar to molecules involved in insulin signaling pathways. The anti-diabetic effect of many bioactive compounds is mediated through the potentiation of insulin signaling, leading to increased glucose uptake in peripheral tissues like muscle and fat. This process often involves the translocation of the glucose transporter 4 (GLUT4) to the cell membrane.

Bone Formation (Osteoblastogenesis)

L-Quebrachitol has been shown to promote the proliferation, differentiation, and mineralization of pre-osteoblastic cells.[11] This osteogenic activity is mediated through the upregulation of several key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2), Runt-related transcription factor 2 (Runx2), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin pathways.[6][11]

Experimental Protocols

Extraction and Isolation of L-Quebrachitol from Natural Sources

Several methods have been developed for the extraction and purification of L-Quebrachitol, primarily from the serum of Hevea brasiliensis latex. A general workflow is outlined below.

A detailed protocol for obtaining substantially pure L-Quebrachitol from natural rubber latex serum involves the following steps:

-

Extraction of Serum: Extract serum from natural rubber latex using a water-alcoholic mixture (e.g., 80% ethanol).

-

Concentration: Reduce the volume of the serum by boiling.

-

Deproteination: Precipitate proteins from the boiled serum using an organic solvent like acetone.

-

Filtration: Remove extraneous matter by filtering the deproteinated serum.

-

Evaporation: Evaporate the filtrate to obtain a residue.

-

Purification (Column Chromatography): Dissolve the residue in an organic solvent and pass it through a silica column to remove lipids and related impurities.

-

Purification (Ion Exchange): Evaporate the eluate, dissolve it in water, and pass it through an ion-exchange resin.

-

Crystallization: The final eluate can be either directly evaporated or re-dissolved in water followed by heating and cooling to obtain crystals of L-Quebrachitol.[11]

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of L-Quebrachitol and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for studying signaling pathways.[6][12][13][14]

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

-

Analysis: Capture and analyze the signal to determine the relative abundance of the target protein.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactive effects of L-Quebrachitol.

| Bioactivity | Assay/Model | Target/Endpoint | Result | Reference |

| Anti-inflammatory | PAF Receptor Binding | Inhibition of ³H-PAF binding to rabbit platelets | IC50: 42.2 µM | [7] |

| Gastroprotective | Ethanol-induced gastric lesions in mice | Reduction of lesion area | 69% reduction at 12.5 mg/kg | [1] |

| 64% reduction at 25 mg/kg | [1] | |||

| Cytotoxicity | MTT assay on RAW 264.7 cells | Cell viability | No significant change at concentrations < 500 µM | [15] |

Conclusion

L-Quebrachitol is a promising bioactive compound with a range of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its presence in the waste stream of the rubber industry also presents an opportunity for value-added utilization of this byproduct. This guide has provided an overview of the current knowledge on L-Quebrachitol, including its chemical properties, biological effects, and the experimental methods used to study it. Further research is needed to fully elucidate the mechanisms of action, particularly for its anti-cancer and anti-diabetic effects, and to establish a more comprehensive profile of its quantitative bioactivities. The detailed protocols and signaling pathway diagrams provided herein aim to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Linalool induces cell cycle arrest and apoptosis in HepG2 cells through oxidative stress generation and modulation of Ras/MAPK and Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

The Occurrence and Significance of L-Quebrachitol in Hevea brasiliensis Latex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring methylated cyclitol, is a prominent non-rubber constituent of the latex of the rubber tree, Hevea brasiliensis. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and physiological significance of L-Quebrachitol in Hevea latex. It details comprehensive experimental protocols for its extraction, purification, and quantification, and presents quantitative data on its concentration across different Hevea clones and extraction methodologies. Furthermore, this guide illustrates the biosynthetic pathway of L-Quebrachitol and a generalized experimental workflow for its isolation, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Hevea brasiliensis is the primary commercial source of natural rubber, a polymer of cis-1,4-polyisoprene. The latex, a milky fluid harvested from the tree, is a complex cytoplasm containing rubber particles, various organelles, and a serum phase (C-serum) rich in non-rubber constituents. Among these, L-Quebrachitol (2-O-methyl-L-inositol) is a major water-soluble compound, often present in higher concentrations than sucrose.[1] Its presence has implications for the physiological processes within the laticifers and presents opportunities for its extraction as a valuable biochemical. L-Quebrachitol and its derivatives have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties, including anti-diabetic, anti-cancer, and anti-inflammatory activities.[2] This guide serves as a comprehensive technical resource on L-Quebrachitol from Hevea latex.

Quantitative Occurrence of L-Quebrachitol

The concentration of L-Quebrachitol in Hevea brasiliensis latex can vary depending on the clone, the method of latex processing, and the source of the serum. Skim latex, a by-product of concentrating natural rubber latex, is a particularly rich source of L-Quebrachitol.[3] The following tables summarize the quantitative data on L-Quebrachitol yield from various studies.

Table 1: L-Quebrachitol Yield from Skim Natural Rubber Latex Serum

| Source Material | L-Quebrachitol Yield (% by weight of solid serum) | Reference |

| Skim Latex Serum | 2-3% | [3] |

| Skim Latex | 1.5% | [3][4] |

Table 2: Recovery of L-Quebrachitol from Different Hevea brasiliensis Clones and Serum Preparation Methods

| Clone | Serum Preparation Method | L-Quebrachitol Recovery (%) | Reference |

| RRII 430 | Latex Centrifugation | 1.4 | [5] |

| RRII 430 | Acetic Acid Coagulation | Not specified | [5] |

| RRII 430 | Alcohol Coagulation | Not specified | [5] |

| RRII 430 | Low-Temperature Extraction | Not specified | [5] |

| RRII 414 | Latex Centrifugation | (Slightly lower than RRII 430) | [5] |

| RRII 105 | Latex Centrifugation | (Similar to RRIM 600) | [5] |

| RRIM 600 | Latex Centrifugation | (Similar to RRII 105) | [5] |

| Factory Effluent | Not specified | 0.005 | [5] |

Biosynthesis of L-Quebrachitol

In Hevea brasiliensis, L-Quebrachitol is synthesized from myo-inositol.[6] The pathway involves the conversion of myo-inositol to L-inositol, which is then methylated to form L-Quebrachitol.[6] This pathway is considered the primary route for L-Quebrachitol synthesis in Hevea.[6]

Caption: Biosynthesis pathway of L-Quebrachitol in Hevea brasiliensis.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of L-Quebrachitol from Hevea brasiliensis latex, based on established protocols in the literature.

Extraction and Purification of L-Quebrachitol

Several methods have been developed for the extraction and purification of L-Quebrachitol from Hevea latex serum and wastewater. A common approach involves solvent extraction followed by crystallization.

Protocol 1: Methanol Extraction and Crystallization [2]

-

Serum Concentration: Concentrate the rubber latex serum to produce a solid material. This can be achieved by methods such as spray-drying.

-

Methanol Extraction: Dissolve the solid serum material in methanol (e.g., 750 ml of methanol per 100 g of solid) with stirring at a temperature between 12 and 20°C.[2] This step extracts L-Quebrachitol into the methanol phase.

-

Filtration: Filter the solution to remove insoluble matter.

-

Concentration: Concentrate the filtrate by vacuum distillation at 40°C to approximately one-tenth of its original volume.[2]

-

Crystallization: Allow the concentrated solution to stand overnight at room temperature (10 to 22°C) to facilitate the crystallization of crude L-Quebrachitol.[2]

-

Collection: Collect the crude L-Quebrachitol crystals by filtration.

-

Recrystallization (Purification): Dissolve the crude product in distilled water. Decolorize the solution with a small amount of activated carbon, followed by filtration. Pass the filtrate through an ion-exchange resin. Add ethanol to the purified filtrate until it becomes turbid, indicating the precipitation of L-Quebrachitol. Allow the solution to stand overnight in a refrigerator to promote the growth of pure crystals. Collect the pure L-Quebrachitol crystals by filtration.[2]

Protocol 2: Ethanol Extraction from Skim Latex [3]

-

Serum Preparation: Obtain serum from skim natural rubber latex after acid coagulation.

-

Extraction: Use ethanol as the solvent for extracting L-Quebrachitol at an elevated temperature.

-

Recrystallization: Recrystallize the extracted L-Quebrachitol from the ethanol solution at a low temperature.

Quantification of L-Quebrachitol

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative analysis of L-Quebrachitol.

Protocol 3: HPLC with Evaporative Light Scattering Detector (ELSD)

-

Chromatographic System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Column: A Hydrophilic Interaction Chromatography (HILIC) column, such as a Shiseido PC HILIC column (250 × 4.6 mm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40, v/v).

-

Sample Preparation: Prepare standard solutions of L-Quebrachitol and diluted samples of the latex serum extract in the mobile phase.

-

Analysis: Inject the standards and samples into the HPLC system. The retention time for L-Quebrachitol under these conditions is approximately 0.92.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of L-Quebrachitol in the samples. This method has shown excellent detection linearity in the range of 5 x 10⁻⁵ to 4 g/L and a limit of detection (LOD) of 8 x 10⁻⁶ g/L.

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of isolated L-Quebrachitol.

Protocol 4: ¹H-NMR Spectroscopy [2]

-

Sample Preparation: Dissolve the purified L-Quebrachitol in heavy water (D₂O).

-

Internal Standard: Use a suitable internal standard, such as 3-trimethylsilyl-1-propane sodium sulfonate (DSS).[2]

-

Analysis: Acquire the ¹H-NMR spectrum. A highly pure sample of L-Quebrachitol will exhibit a characteristic singlet peak corresponding to the three protons of the methoxy group and distinct signals for the methine protons of the inositol ring.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and purification of L-Quebrachitol from Hevea brasiliensis latex.

Caption: Generalized workflow for L-Quebrachitol extraction and purification.

Physiological Role and Future Perspectives

L-Quebrachitol is a significant component of the soluble carbohydrates in Hevea latex, where it is believed to play a role in osmotic regulation within the laticifers. Its transport across the laticifer membrane is facilitated by polyol transporters, such as HbPLT2.[1] The relatively slow turnover of L-Quebrachitol suggests that while it is a major constituent, its synthesis is a quantitatively minor aspect of overall latex metabolism.[6]

The abundance of L-Quebrachitol in the waste streams of natural rubber processing presents a significant opportunity for valorization.[7][8] Efficient and cost-effective extraction and purification methods are crucial for realizing the commercial potential of this bioactive compound.[9] Further research into the pharmacological activities of L-Quebrachitol and its derivatives could lead to the development of new therapeutic agents, adding significant value to the natural rubber industry.

Conclusion

L-Quebrachitol is a key metabolite in the latex of Hevea brasiliensis, with concentrations varying by clone and significant enrichment in processed latex streams. This guide has provided a comprehensive overview of its occurrence, biosynthesis, and methods for its isolation and analysis. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and industry professionals seeking to explore the scientific and commercial potential of this versatile natural product. The continued investigation into the physiological roles and pharmacological applications of L-Quebrachitol promises to unlock new avenues for both plant science and drug development.

References

- 1. Biosynthesis of quebrachitol, a transportable photosynthate, in Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5041689A - Method of recovering L-quebrachitol from rubber latex serums - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lembaga Getah Malaysia [rios.lgm.gov.my]

- 7. researchgate.net [researchgate.net]

- 8. WO2014107942A1 - Method for large-scale extraction of l-quebrachitol from natural rubber industry waste water - Google Patents [patents.google.com]

- 9. L-QUEBRACHITOL FROM HEVEA LATEX: CHALLENGES TO ITS COMMERCIALIZATION | International Proceedings of IRC 2017 [ejournal.puslitkaret.co.id]

An In-depth Technical Guide to the Biosynthesis of L-Quebrachitol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring methylated cyclitol, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-diabetic, antioxidant, and anti-inflammatory properties. As a chiral precursor, it also serves as a valuable starting material for the synthesis of various bioactive compounds. Understanding its biosynthesis in plants is crucial for harnessing its full potential in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the L-Quebrachitol biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the biochemical transformations and experimental workflows. While significant progress has been made in elucidating this pathway, this guide also highlights the existing knowledge gaps, particularly concerning the characterization of the final epimerase enzyme, to guide future research endeavors.

The Core Biosynthesis Pathway of L-Quebrachitol

The biosynthesis of L-Quebrachitol (2-O-methyl-L-chiro-inositol) in plants is a specialized metabolic pathway that originates from the central carbohydrate metabolism. The pathway can be broadly divided into two main stages: the synthesis of the precursor myo-inositol and its subsequent modification through methylation and epimerization.

Synthesis of the Precursor: myo-Inositol

The journey to L-Quebrachitol begins with the ubiquitous cyclitol, myo-inositol. This precursor is synthesized from D-glucose-6-phosphate, an intermediate of glycolysis, through a two-step enzymatic process.[1]

-

Cyclization: D-glucose-6-phosphate is isomerized and cyclized to form myo-inositol-1-phosphate. This reaction is catalyzed by myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4) .[2]

-

Dephosphorylation: The phosphate group is removed from myo-inositol-1-phosphate to yield free myo-inositol. This hydrolysis reaction is carried out by myo-inositol monophosphatase (IMPP; EC 3.1.3.25) .[2]

The Specific Pathway to L-Quebrachitol

Once myo-inositol is synthesized, it enters a specific branch of cyclitol metabolism to be converted into L-Quebrachitol. This part of the pathway involves two key enzymatic reactions: methylation and epimerization.[3]

-

Methylation to Bornesitol: The first committed step is the methylation of myo-inositol at the C1 hydroxyl group to form L-bornesitol (1-O-methyl-myo-inositol). This reaction is catalyzed by the enzyme myo-inositol 1-O-methyltransferase (IMT; EC 2.1.1.40) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3][4] A specific gene encoding this enzyme, LcIMT1, has been isolated and characterized from litchi (Litchi chinensis).[3] It is important to note that this is distinct from the pathway for D-pinitol synthesis, which involves the formation of ononitol (4-O-methyl-myo-inositol).[3]

-

Epimerization to L-Quebrachitol: The final step in the pathway is the epimerization of L-bornesitol to L-Quebrachitol. This involves a change in the stereochemistry at the C2 position of the inositol ring. The enzyme responsible for this conversion, a putative bornesitol epimerase , has been proposed but has not yet been isolated or characterized in the scientific literature.[3] The identification and characterization of this enzyme remain a critical area for future research to fully elucidate the L-Quebrachitol biosynthesis pathway.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of the intermediates and final product of the L-Quebrachitol pathway is essential for understanding its metabolic flux and regulation. The following tables summarize the available quantitative data from the literature.

Table 1: Concentrations of L-Quebrachitol and Intermediates in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (mg/g FW) | Reference |

| Litchi chinensis | Phloem | L-Quebrachitol | 9.99 ± 1.32 | [3] |

| Xylem | L-Quebrachitol | 6.87 ± 0.89 | [3] | |

| Mature Leaves | L-Quebrachitol | 5.45 ± 0.67 | [3] | |

| Young Leaves | L-Quebrachitol | 3.21 ± 0.45 | [3] | |

| Stems | L-Quebrachitol | 2.56 ± 0.33 | [3] | |

| Roots | L-Quebrachitol | 1.17 ± 0.22 | [3] | |

| Mature Leaves | Bornesitol | Present | [3] | |

| Other tissues | Bornesitol | Not detected | [3] |

FW: Fresh Weight

Table 2: Enzyme Kinetic Parameters

Currently, specific kinetic data for the myo-inositol 1-O-methyltransferase that produces bornesitol and for the putative bornesitol epimerase are not available in the published literature. The table below presents kinetic data for a related myo-inositol O-methyltransferase from Mesembryanthemum crystallinum that produces D-ononitol, which can serve as a reference.

| Enzyme | Source | Substrate | Km (mM) | Vmax (pkat/mg protein) | Reference |

| myo-Inositol O-methyltransferase (for D-ononitol) | Mesembryanthemum crystallinum | myo-Inositol | 1.32 | 1550 | |

| S-adenosylmethionine | 0.18 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the L-Quebrachitol biosynthesis pathway.

Quantification of L-Quebrachitol and Bornesitol by HPLC-DAD

This protocol is adapted from a method for bornesitol quantification and can be applied to L-Quebrachitol with appropriate standards.[5][6]

Objective: To quantify the concentration of L-Quebrachitol and bornesitol in plant extracts.

Principle: Cyclitols lack a chromophore, making direct UV detection difficult. This method involves a derivatization step with p-toluenesulfonyl chloride (TsCl) to introduce a UV-active group, allowing for quantification by HPLC with a Diode Array Detector (DAD).

Materials:

-

Plant tissue (lyophilized and powdered)

-

Methanol, acetonitrile, water (HPLC grade)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Pentaerythritol (internal standard)

-

L-Quebrachitol and L-bornesitol standards

-

ODS (C18) HPLC column

-

HPLC system with DAD

Procedure:

-

Extraction:

-

Extract a known weight of powdered plant tissue with methanol by sonication.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate to dryness.

-

-

Derivatization:

-

Dissolve the dried extract in pyridine.

-

Add a solution of p-toluenesulfonyl chloride in pyridine and the internal standard (pentaerythritol).

-

Heat the mixture at 70°C for 1 hour.

-

After cooling, add water and extract the derivatized compounds with dichloromethane.

-

Wash the organic layer with HCl and then with water.

-

Evaporate the organic layer to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a gradient elution with a mobile phase consisting of methanol, acetonitrile, and water.

-

Set the DAD to detect at 230 nm.

-

Quantify the compounds by comparing the peak areas with a calibration curve prepared from derivatized standards.

-

In Vitro Assay for myo-Inositol 1-O-Methyltransferase (IMT) Activity

This protocol is a general method for assaying methyltransferase activity and can be adapted for IMT.

Objective: To determine the enzymatic activity of IMT.

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([14C]SAM) to myo-inositol, catalyzed by IMT. The radiolabeled product, bornesitol, is then separated and quantified.

Materials:

-

Enzyme extract (e.g., recombinant LcIMT1 or partially purified plant extract)

-

myo-Inositol

-

S-adenosyl-L-methionine ([14C]CH3-SAM)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

EDTA

-

Stop solution (e.g., trichloroacetic acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing assay buffer, myo-inositol, DTT, and EDTA.

-

Add the enzyme extract to the reaction mixture.

-

-

Initiation of Reaction:

-

Start the reaction by adding [14C]SAM.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution.

-

-

Product Separation and Quantification:

-

Separate the radiolabeled bornesitol from the unreacted [14C]SAM. This can be achieved by passing the reaction mixture through a small anion-exchange column, which retains the negatively charged SAM while the neutral bornesitol passes through.

-

Collect the eluate containing the radiolabeled bornesitol.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

-

Tracing the Pathway using 14CO2 Pulse-Chase Labeling

Objective: To trace the flow of carbon from photosynthesis to L-Quebrachitol and its intermediates.[3]

Principle: A plant or a single leaf is exposed to a "pulse" of 14CO2, which is incorporated into photosynthetic products. The plant is then transferred to a normal atmosphere ("chase"), and the distribution of the 14C label among different metabolites is monitored over time.

Materials:

-

Intact plant

-

14CO2 source (e.g., from Ba14CO3 and lactic acid)

-

Enclosed labeling chamber

-

Extraction solvents (e.g., ethanol series)

-

HPLC system with a radioactivity detector or fraction collector

-

Liquid scintillation counter

Procedure:

-

Pulse Labeling:

-

Enclose a plant or a mature leaf in a sealed chamber.

-

Introduce 14CO2 into the chamber and allow the plant to photosynthesize for a short period (the "pulse").

-

-

Chase Period:

-